N-(4-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide is a heterocyclic compound that features a pyridine ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridyl boronic acid and an aryl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the resulting intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridyl)imidazolidin-2-ones
- N-(2-Pyridyl)imidazolidine-2-thiones
- 2-(4’-Methyl-2’-pyridyl)-benzoxazole
Uniqueness
N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide is unique due to its specific combination of a pyridine ring, an isoxazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-8-17-15(9-11)18-16(20)13-10-14(21-19-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,20) |
InChI Key |
JXVISUJQDXITNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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